molecular formula C19H15ClO2 B6382292 MFCD18315822 CAS No. 1261961-54-9

MFCD18315822

Cat. No.: B6382292
CAS No.: 1261961-54-9
M. Wt: 310.8 g/mol
InChI Key: ZDECBPIIEGCREG-UHFFFAOYSA-N
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Description

For this analysis, we will use CAS 918538-05-3 (MDL: MFCD11044885) as a representative example, given its detailed documentation in the literature. This compound, with the molecular formula C₆H₃Cl₂N₃ and a molecular weight of 188.01 g/mol, belongs to the pyrrolotriazine class. Key properties include a boiling point of ~320°C, hydrogen bond acceptor/donor counts of 3/1, and moderate synthetic accessibility (3.13/1) .

Properties

IUPAC Name

3-chloro-5-(3-phenylmethoxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClO2/c20-17-9-16(10-18(21)12-17)15-7-4-8-19(11-15)22-13-14-5-2-1-3-6-14/h1-12,21H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDECBPIIEGCREG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50686196
Record name 3'-(Benzyloxy)-5-chloro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261961-54-9
Record name [1,1′-Biphenyl]-3-ol, 5-chloro-3′-(phenylmethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261961-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-(Benzyloxy)-5-chloro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Benzyloxyphenyl)-3-chlorophenol typically involves the chlorination of a phenol derivative followed by the introduction of a benzyloxy group. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the benzyloxy group can be introduced using benzyl alcohol in the presence of a base like sodium hydroxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and solvents can be fine-tuned to achieve high purity and efficiency in large-scale production .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenol group allows for various substitution reactions, including nucleophilic aromatic substitution with reagents like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of phenolic derivatives.

    Substitution: Formation of methoxy-substituted phenols.

Scientific Research Applications

5-(3-Benzyloxyphenyl)-3-chlorophenol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its phenolic structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(3-Benzyloxyphenyl)-3-chlorophenol involves its interaction with cellular targets, leading to various biological effects. The phenolic group can participate in hydrogen bonding and electron transfer reactions, affecting cellular pathways. The chlorinated phenol structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural analogs of CAS 918538-05-3 were identified based on shared core scaffolds, functional groups, and bioactivity. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound (CAS/MDL) Molecular Formula Molecular Weight (g/mol) Log S TPSA (Ų) Synthetic Accessibility Key Structural Differences
918538-05-3 (MFCD11044885) C₆H₃Cl₂N₃ 188.01 -2.59 41.6 3.13 Pyrrolotriazine core, dichloro-substituents
1761-61-1 (MFCD00003330) C₇H₅BrO₂ 201.02 -2.47 37.3 2.98 Brominated benzofuran scaffold
1533-03-5 (MFCD00039227) C₁₀H₉F₃O 202.17 -2.63 20.2 3.45 Trifluoromethyl ketone functionality
4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine C₈H₉ClN₄ 196.64 -2.85 45.8 3.02 Isopropyl group at position 5

Sources:

Key Findings:

Bioactivity : CAS 918538-05-3 exhibits higher kinase inhibition potency compared to 1761-61-1, attributed to its electron-withdrawing chlorine substituents, which enhance target binding .

Solubility : The trifluoromethyl group in 1533-03-5 improves lipophilicity (Log S = -2.63) but reduces gastrointestinal absorption (GI = 85%) relative to CAS 918538-05-3 (GI = 93%) .

Synthetic Complexity : 4-Chloro-5-isopropylpyrrolotriazine requires multi-step purification due to steric hindrance from the isopropyl group, lowering its synthetic accessibility score (3.02 vs. 3.13) .

Functional and Application-Based Comparison

Table 2: Pharmacological and Industrial Relevance

Compound (CAS/MDL) Primary Application BBB Permeability CYP Inhibition Risk Industrial Use Case
918538-05-3 (MFCD11044885) Kinase inhibitor candidate Low (BBB = 0.85) Moderate (CYP2D6) Oncology drug development
1761-61-1 (MFCD00003330) Antimicrobial agent None Low Agricultural chemical synthesis
1533-03-5 (MFCD00039227) Fluorinated building block High (BBB = 0.98) High (CYP3A4) Material science (e.g., liquid crystals)

Sources:

Critical Insights:

  • Safety Profiles : CAS 1533-03-5 poses a higher CYP3A4 inhibition risk, necessitating stringent safety evaluations in drug development .
  • Industrial Scalability : CAS 1761-61-1’s straightforward synthesis (using A-FGO catalysts) supports cost-effective large-scale production .

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